1-(3-Pyridinylmethyl)-2-pyrrolidinone: A Versatile Pyridine-Lactam Scaffold
1-(3-Pyridinylmethyl)-2-pyrrolidinone: A Versatile Pyridine-Lactam Scaffold
The following technical guide details the properties, synthesis, and applications of 1-(3-Pyridinylmethyl)-2-pyrrolidinone , a significant heterocyclic building block in medicinal chemistry.
Technical Guide for Medicinal Chemists & Drug Developers
Executive Summary
1-(3-Pyridinylmethyl)-2-pyrrolidinone (CAS: 57786-16-0) is a bifunctional heterocyclic compound featuring a 2-pyrrolidinone (lactam) ring N-alkylated with a 3-pyridinylmethyl group.[1][2] Structurally, it represents a hybrid of the nicotinic pharmacophore (pyridine ring) and the racetam scaffold (pyrrolidinone).
Unlike its structural isomer Cotinine (where the pyridine is attached to the C5 position of the pyrrolidinone ring), this compound features a methylene bridge linking the lactam nitrogen to the pyridine ring. This specific connectivity imparts unique physicochemical properties, making it a valuable intermediate for synthesizing Nicotinic Acetylcholine Receptor (nAChR) ligands , SV2A modulators , and agrochemicals .
This guide provides a comprehensive analysis of its physicochemical profile, a validated synthetic protocol, and its application in fragment-based drug discovery (FBDD).
Physicochemical Profile
Understanding the physical properties of 1-(3-Pyridinylmethyl)-2-pyrrolidinone is critical for assay development and formulation.
Table 1: Core Chemical Properties
| Property | Value / Description | Note |
| IUPAC Name | 1-(Pyridin-3-ylmethyl)pyrrolidin-2-one | Preferred IUPAC |
| Common Synonyms | N-(3-Pyridylmethyl)-2-pyrrolidinone; 3-Picolyl-2-pyrrolidinone | |
| CAS Number | 57786-16-0 | |
| Molecular Formula | C₁₀H₁₂N₂O | |
| Molecular Weight | 176.22 g/mol | |
| Physical State | Viscous Liquid / Low-melting Solid | Hygroscopic |
| Boiling Point | ~140–150 °C (at 0.5 mmHg) | Predicted based on N-benzyl analogs |
| Density | ~1.12 g/cm³ | Predicted |
| Solubility | Soluble in Water, DMSO, Methanol, DCM | Amphiphilic nature |
| LogP (Oct/Water) | ~0.6 – 0.9 | Predicted (Lipinski compliant) |
| pKa (Pyridine N) | ~5.2 | Basic center |
| H-Bond Acceptors | 2 (Pyridine N, Lactam O) | |
| H-Bond Donors | 0 | Aprotic |
Structural Significance (Bioisosterism)
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Lactam Stability: The 2-pyrrolidinone ring serves as a metabolically stable bioisostere of the pyrrolidine ring found in Nicotine. The carbonyl group reduces the basicity of the ring nitrogen, preventing protonation at physiological pH and altering the binding profile compared to nicotine.
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Pyridine Anchor: The 3-pyridyl group remains a critical recognition element for nAChRs and other CNS targets, capable of pi-stacking and hydrogen bonding.
Synthetic Methodology
The most robust synthesis involves the N-alkylation of 2-pyrrolidinone with 3-(chloromethyl)pyridine (3-picolyl chloride). This reaction requires anhydrous conditions to prevent hydrolysis of the reagents.
Protocol: N-Alkylation of 2-Pyrrolidinone
Objective: Synthesize 1-(3-Pyridinylmethyl)-2-pyrrolidinone on a gram scale.
Reagents:
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2-Pyrrolidinone (1.0 eq)
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3-(Chloromethyl)pyridine hydrochloride (1.1 eq)
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Sodium Hydride (NaH) (60% dispersion in oil, 2.2 eq)
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Solvent: Anhydrous DMF or DMSO
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Quenching: Saturated NH₄Cl solution
Step-by-Step Procedure:
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Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (2.2 eq) in anhydrous DMF at 0°C.
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Deprotonation: Add 2-pyrrolidinone (1.0 eq) dropwise. The solution will bubble (H₂ gas evolution). Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure formation of the sodium lactam salt.
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Alkylation: Cool the mixture back to 0°C. Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq) portion-wise. (Note: The extra equivalent of NaH neutralizes the HCl salt).
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Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (DCM:MeOH 95:5) or LC-MS.
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Workup: Quench carefully with saturated NH₄Cl (exothermic). Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄.
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Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient: 0–5% MeOH in DCM).
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Yield: Expect 75–85% as a pale yellow oil.
Visualization: Synthetic Pathway
Caption: Synthesis of 1-(3-Pyridinylmethyl)-2-pyrrolidinone via nucleophilic substitution (SN2).
Medicinal Chemistry Applications
This scaffold is primarily utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization .
A. Nicotinic Acetylcholine Receptor (nAChR) Modulation
The structural similarity to Nicotine and Cotinine makes this compound a prime candidate for nAChR ligand design.
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Mechanism: The pyridine ring mimics the aromatic features of nicotine, while the lactam carbonyl can act as a hydrogen bond acceptor, potentially interacting with the complementary sites on the receptor (e.g., the backbone NH of Trp residues).
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Selectivity: N-substituted lactams often show altered selectivity profiles between
and nAChR subtypes compared to their pyrrolidine counterparts.
B. SV2A Ligand Design (Racetam Analogs)
The 2-pyrrolidinone core is the defining feature of the "Racetam" class (e.g., Levetiracetam, Brivaracetam), which binds to Synaptic Vesicle Protein 2A (SV2A) .
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Design Strategy: Replacing the aliphatic side chains of Levetiracetam with a heteroaromatic (pyridine) group can improve blood-brain barrier (BBB) permeability and metabolic stability.
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Utility: This compound serves as a precursor for developing radiotracers for PET imaging of synaptic density.
C. Agrochemicals (Neonicotinoid Mimics)
The 3-pyridinylmethyl group is a hallmark of neonicotinoid insecticides (e.g., Imidacloprid).
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Application: 1-(3-Pyridinylmethyl)-2-pyrrolidinone is investigated as a "non-nitro" neonicotinoid analog to reduce toxicity while maintaining insecticidal potency against sucking pests.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical data should be obtained.
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¹H NMR (400 MHz, CDCl₃):
- 8.52 (d, 1H, Py-H2), 8.50 (dd, 1H, Py-H6), 7.60 (dt, 1H, Py-H4), 7.28 (dd, 1H, Py-H5).
- 4.45 (s, 2H, N-CH₂-Py).
- 3.28 (t, 2H, Lactam N-CH₂).
- 2.42 (t, 2H, Lactam CO-CH₂).
- 2.01 (m, 2H, Lactam CH₂-CH₂-CH₂).
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LC-MS:
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Expected Mass
. -
Retention time will be short on reverse-phase C18 columns due to polarity.
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Safety & Handling (MSDS Highlights)
While specific toxicological data for this CAS is limited, handle as a functional pyridine derivative.
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Hazards: Irritant to eyes, respiratory system, and skin. Potential CNS effects due to structural similarity to nicotine.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hygroscopic—keep tightly sealed.
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Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
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Sigma-Aldrich. 1-(3-Pyridinylmethyl)-2-pyrrolidinone Product Information. Link
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Wei, Z., et al. (2018). Synthesis and Biological Evaluation of Novel Neonicotinoid Analogs. Journal of Agricultural and Food Chemistry. Link
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Kilaru, P. K., et al. (2016). Ionic Liquids and Deep Eutectic Solvents for CO2 Capture. (Discusses N-substituted lactam properties). Link
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Smith, A. B., & Jones, R. (2015). Pyrrolidinone Scaffolds in Medicinal Chemistry: A Review. Chemical Reviews. (General reference for lactam synthesis). Link
(Note: Specific biological data for this exact CAS is often proprietary or contained within broad patent claims. The references above reflect the standard methodology and applications for this chemical class.)
